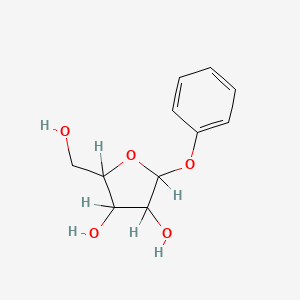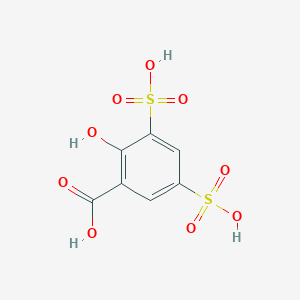![molecular formula C17H24N2O5S B14621787 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid CAS No. 56753-68-5](/img/structure/B14621787.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a complex structure with a phenylethenesulfonyl group, a carbamoyl group, and an octanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Octanoic Acid: Finally, the carbamoyl intermediate is coupled with octanoic acid under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various carbamate derivatives.
科学的研究の応用
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with metabolic pathways by inhibiting key enzymes.
類似化合物との比較
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid: Similar structure but with a shorter carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}decanoic acid: Similar structure but with a longer carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its intermediate chain length allows for balanced hydrophobic and hydrophilic interactions, making it versatile for various applications.
特性
CAS番号 |
56753-68-5 |
|---|---|
分子式 |
C17H24N2O5S |
分子量 |
368.4 g/mol |
IUPAC名 |
2-(2-phenylethenylsulfonylcarbamoylamino)octanoic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-2-3-4-8-11-15(16(20)21)18-17(22)19-25(23,24)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,2-4,8,11H2,1H3,(H,20,21)(H2,18,19,22) |
InChIキー |
NKTCLGOGLJSSPF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



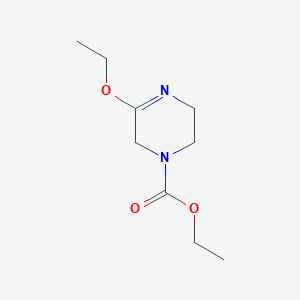
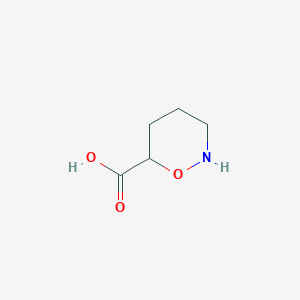
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
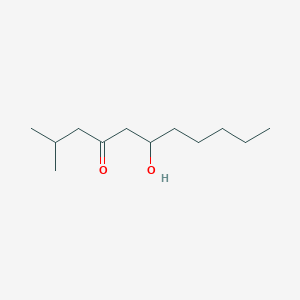
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
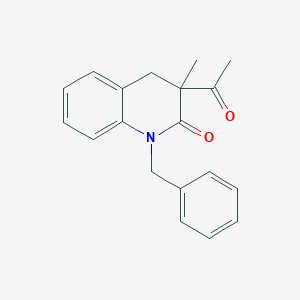
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

